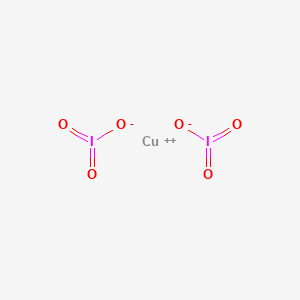

Copper iodate

Description

Properties

CAS No. |

13454-89-2 |

|---|---|

Molecular Formula |

CuHIO3 |

Molecular Weight |

239.46 g/mol |

IUPAC Name |

copper;iodic acid |

InChI |

InChI=1S/Cu.HIO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

UVQCUIYQFLUFSO-UHFFFAOYSA-N |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Cu+2] |

Canonical SMILES |

OI(=O)=O.[Cu] |

Origin of Product |

United States |

Foundational & Exploratory

copper iodate crystal structure and properties

An In-depth Technical Guide to Copper(II) Iodate: Crystal Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure, physicochemical properties, and established experimental protocols for copper(II) iodate, Cu(IO₃)₂. The information is curated to support advanced research and development activities.

Introduction

Copper(II) iodate, with the chemical formula Cu(IO₃)₂, is an inorganic salt that has attracted considerable interest in materials science. The compound consists of a copper cation in the +2 oxidation state and two iodate anions (IO₃⁻)[1]. The presence of the iodate anion, which possesses a stereochemically active lone pair of electrons on the iodine(V) atom, often leads to the formation of non-centrosymmetric crystal structures[2]. This, combined with the partially filled d-orbitals of the copper(II) ion, makes copper iodate a candidate for novel materials with interesting magnetic and nonlinear optical properties[2]. A 1973 survey identified three anhydrous polymorphs (α, β, and γ) of cupric iodate, as well as hydrated forms[2].

Crystal Structure

The most extensively characterized polymorph of anhydrous copper(II) iodate is α-Cu(IO₃)₂.

Crystallographic Data

Alpha-cupric iodate is pyroelectric and piezoelectric at room temperature[3]. It crystallizes in the monoclinic system with the space group P2₁, indicating a non-centrosymmetric structure. Detailed crystallographic data for this polymorph are summarized in the table below.

Table 1: Crystallographic Data for α-Cu(IO₃)₂ at 298 K

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁ | [3][5] |

| a | 5.56902 Å | [3] |

| b | 5.11098 Å | [3] |

| c | 9.26976 Å | [3] |

| β | 95.82° | [3] |

| Z (Formula units/cell) | 2 |[3] |

Coordination Environment

The crystal structure of α-Cu(IO₃)₂ is built from two primary polyhedra: the CuO₆ octahedron and the IO₃ trigonal pyramid.

-

Copper(II) Ion Coordination : The Cu²⁺ ion is located in an octahedral coordination environment, bonded to six oxygen atoms from neighboring iodate groups. This CuO₆ octahedron is tetragonally distorted, with four shorter equatorial Cu-O bonds (averaging 1.97 Å) and two longer apical Cu-O bonds (averaging 2.39 Å)[3].

-

Iodate Anion Geometry : The iodate group, [IO₃]⁻, consistently adopts a trigonal pyramidal geometry due to the lone pair of electrons on the iodine atom[2]. The I-O bond distances within the pyramid average 1.82 Å[3]. These pyramidal units are linked to the copper centers and to each other through longer, weaker I-O interactions, forming a stable three-dimensional framework[2][3].

Caption: Coordination polyhedra in the α-Cu(IO₃)₂ crystal structure.

Physicochemical Properties

The key physical and chemical properties of copper(II) iodate are summarized for easy reference.

Table 2: Physical and Chemical Properties of Copper(II) Iodate

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Green powder / monoclinic crystals | [1][6] |

| Molecular Formula | Cu(IO₃)₂ or CuI₂O₆ | [1][7] |

| Molecular Weight | 413.35 g/mol | [1][7][8] |

| Density | 5.09–5.241 g/cm³ | [1] |

| Solubility in Water | 0.12 - 0.14 g / 100 mL (1.36 g/L) | [1][6][9] |

| Solubility Product (Ksp) | Values range from 6.9 x 10⁻⁸ to 7.3 x 10⁻⁶ | [9][10][11] |

| Thermal Behavior | Decomposes upon heating (from ~290°C) |[1][6] |

Solubility

Copper(II) iodate is a sparingly soluble salt in water[1]. The dissolution equilibrium is represented by:

Cu(IO₃)₂(s) ⇌ Cu²⁺(aq) + 2 IO₃⁻(aq)

The solubility product constant, Ksp, is given by Ksp = [Cu²⁺][IO₃⁻]². Reported values for Ksp vary, which can be attributed to differences in experimental conditions such as temperature and method of determination[9][10][11].

Thermal Stability

Copper(II) iodate is not amenable to high-temperature synthesis methods as it decomposes before melting[12]. Thermogravimetric analysis (TGA) of hydrated this compound crystals shows that decomposition begins after the loss of water molecules. The anhydrous compound is thermally stable up to approximately 290°C, after which it decomposes[6][13]. The decomposition pathway can be complex, ultimately leading to the formation of copper oxides[4].

Experimental Protocols

Synthesis of Copper(II) Iodate Crystals

High-quality single crystals of Cu(IO₃)₂ are typically grown at ambient temperatures using solution-based methods to prevent thermal decomposition[12].

Protocol: Single Diffusion Gel Growth Technique

This is a widely used method for growing high-quality single crystals of sparingly soluble salts[4][12].

-

Gel Preparation : A silica gel is prepared by mixing a solution of sodium metasilicate (e.g., density 1.04 g/cc) with an acid (e.g., 2N acetic acid) in a crystallizing vessel (e.g., a borosilicate test tube) until a specific pH is reached (e.g., 4.2-4.5)[12]. One of the reactants, a soluble copper salt like copper(II) chloride (CuCl₂) or copper(II) nitrate (Cu(NO₃)₂), is incorporated into this mixture at a specific concentration (e.g., 0.1 M to 0.5 M) before the gel sets[4][12].

-

Gel Setting & Aging : The mixture is left undisturbed for a period to allow the gel to set completely. This gel setting time can vary from hours to several days depending on the pH[12]. The gel may be aged for a period to ensure uniform consistency.

-

Diffusion : A solution of the second reactant, typically potassium iodate (KIO₃), is carefully poured on top of the set gel to form a supernatant layer[12].

-

Crystal Growth : The KIO₃ from the supernatant slowly diffuses into the gel matrix. As it diffuses, it reacts with the incorporated copper salt, leading to the slow, controlled precipitation and growth of Cu(IO₃)₂ crystals within the gel. The reaction is: CuCl₂(in gel) + 2KIO₃(aq) → Cu(IO₃)₂(s) + 2KCl(in gel).

-

Harvesting : After a sufficient growth period (days to weeks), the crystals are carefully harvested from the gel, washed with deionized water to remove any remaining reactants, and dried.

Caption: Workflow for the synthesis of Cu(IO₃)₂ crystals via the gel growth method.

Characterization Methods

Protocol: Determination of Ksp by Spectrophotometry

This protocol outlines a common method for experimentally determining the solubility product constant (Ksp) of Cu(IO₃)₂.

-

Prepare Saturated Solution : Add an excess of solid Cu(IO₃)₂ to a known volume of deionized water. Agitate the mixture for an extended period to ensure the solution becomes saturated and equilibrium is reached.

-

Separate Solid and Solution : Carefully filter the saturated solution to remove all undissolved solid Cu(IO₃)₂. The clear filtrate is the saturated solution.

-

Prepare a Calibration Curve :

-

Prepare a series of standard solutions with known Cu²⁺ concentrations (e.g., using CuSO₄).

-

To each standard, add a complexing agent like ammonia (NH₃·H₂O). This reacts with Cu²⁺ to form the intensely blue-colored tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which enhances absorbance and thus measurement sensitivity.

-

Measure the absorbance of each standard solution at its maximum absorbance wavelength (λ_max) using a spectrophotometer.

-

Plot a graph of absorbance versus [Cu²⁺] to create a calibration curve.

-

-

Measure Sample Absorbance : Take a known volume of the saturated Cu(IO₃)₂ filtrate and add the same amount of ammonia solution as used for the standards. Measure its absorbance at λ_max.

-

Calculate Concentrations : Use the calibration curve to determine the [Cu²⁺] in the saturated solution from its measured absorbance. Based on the dissolution stoichiometry, the concentration of the iodate ion [IO₃⁻] will be twice the concentration of the copper ion: [IO₃⁻] = 2[Cu²⁺].

-

Calculate Ksp : Substitute the determined equilibrium concentrations of Cu²⁺ and IO₃⁻ into the solubility product expression: Ksp = [Cu²⁺][IO₃⁻]² = --INVALID-LINK--² = 4[Cu²⁺]³.

Caption: Logical workflow for the spectrophotometric determination of Ksp for Cu(IO₃)₂.

References

- 1. This compound (13454-89-2) for sale [vulcanchem.com]

- 2. This compound | 13454-89-2 | Benchchem [benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. mp-27234: Cu(IO3)2 (monoclinic, P2_1, 4) [legacy.materialsproject.org]

- 6. copper(II) iodate [chemister.ru]

- 7. Copper(2+) diiodate | CuI2O6 | CID 9801829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. webqc.org [webqc.org]

- 9. Solved The solubility of copper(II) iodate, Cu(IO3)2, is | Chegg.com [chegg.com]

- 10. myschool.ng [myschool.ng]

- 11. brainly.com [brainly.com]

- 12. ijsr.net [ijsr.net]

- 13. researchgate.net [researchgate.net]

synthesis of copper iodate from copper sulfate and potassium iodide

An In-depth Technical Guide to the Synthesis of Copper Iodate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of copper(II) iodate, a compound with applications as an intermediate in pharmaceutical synthesis.[1] A critical clarification is addressed herein: the direct reaction between copper(II) sulfate and potassium iodide does not yield copper(II) iodate. Instead, it results in a redox reaction producing copper(I) iodide. This whitepaper first delineates the correct and reliable method for synthesizing pure copper(II) iodate via a precipitation reaction using potassium iodate. Subsequently, it details the redox reaction involving copper(II) sulfate and potassium iodide to produce copper(I) iodide, clarifying the chemical principles for a comprehensive understanding. Detailed experimental protocols, quantitative data, and process diagrams are provided for both synthetic pathways.

Synthesis of Copper(II) Iodate (Cu(IO₃)₂) via Precipitation

The standard and efficient method for preparing copper(II) iodate is a double displacement (precipitation) reaction in an aqueous solution. This involves combining a soluble copper(II) salt, such as copper(II) sulfate, with a soluble iodate salt, like potassium iodate. The significantly lower solubility of copper(II) iodate causes it to precipitate out of the solution.

Chemical Equation: CuSO₄(aq) + 2KIO₃(aq) → Cu(IO₃)₂(s) + K₂SO₄(aq)

Experimental Protocol

This protocol describes the synthesis of copper(II) iodate by precipitating it from aqueous solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and potassium iodate (KIO₃).

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Potassium iodate (KIO₃)

-

Deionized water

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Prepare Reactant A: Dissolve 2.50 g (0.01 mol) of copper(II) sulfate pentahydrate in 100 mL of deionized water in a 250 mL beaker. Stir until the solid is fully dissolved.

-

Prepare Reactant B: Dissolve 4.28 g (0.02 mol) of potassium iodate in 100 mL of deionized water in a separate 250 mL beaker. Gentle heating may be required to fully dissolve the KIO₃. If heated, allow the solution to cool to room temperature.

-

Precipitation: While stirring the copper(II) sulfate solution (Reactant A) vigorously, slowly add the potassium iodate solution (Reactant B). A green precipitate of copper(II) iodate will form immediately.[1]

-

Digestion: Continue stirring the mixture for 30-60 minutes at room temperature. This process, known as digestion, allows smaller crystals to dissolve and re-precipitate onto larger ones, improving the filterability of the product.

-

Isolation: Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with deionized water to ensure a good seal.

-

Filtration: Pour the slurry into the Büchner funnel and apply vacuum. Collect the solid copper(II) iodate precipitate.

-

Washing: Wash the precipitate in the funnel with two 20 mL portions of cold deionized water to remove the soluble potassium sulfate byproduct and any unreacted reagents.

-

Drying: Carefully transfer the filtered solid to a pre-weighed watch glass. Dry the product in a drying oven at 80-100°C to a constant weight.

-

Characterization: The final product is a green powder.[1] Calculate the final yield and perform further characterization (e.g., XRD, TGA) as required.

Data Presentation: Properties of Copper(II) Iodate

The following table summarizes key quantitative properties of copper(II) iodate.

| Property | Value | Citations |

| Chemical Formula | Cu(IO₃)₂ | [1] |

| Molecular Weight | 413.35 g/mol | [1][2] |

| Appearance | Green powder / monoclinic crystals | [1][3] |

| Density | 5.09 - 5.241 g/cm³ | [1] |

| Melting Point | Decomposes upon heating (~290°C) | [1][3] |

| Solubility in Water | 1.36 g/L or 0.14 g/100g (15°C) | [1][3][4] |

| CAS Number | 13454-89-2 | [1][2] |

The Reaction of Copper(II) Sulfate and Potassium Iodide: Synthesis of Copper(I) Iodide (CuI)

The reaction between copper(II) sulfate and potassium iodide is a classic redox process, not a simple precipitation to form this compound. In this reaction, the iodide ion (I⁻) is a sufficiently strong reducing agent to reduce copper(II) (Cu²⁺) to copper(I) (Cu⁺).[5] Simultaneously, the iodide is oxidized to elemental iodine (I₂).[5] The resulting copper(I) ion immediately combines with excess iodide to precipitate as white copper(I) iodide (CuI).[6]

Overall Balanced Chemical Equation: 2CuSO₄(aq) + 4KI(aq) → 2CuI(s) + I₂(aq) + 2K₂SO₄(aq)[7][8]

The formation of elemental iodine (I₂) imparts a brown color to the solution and co-precipitates with the CuI, making the crude product appear off-white or brownish. To obtain pure CuI, a secondary reducing agent such as sodium thiosulfate can be added to reduce the I₂ back to soluble I⁻ ions.[9][10]

I₂(aq) + 2Na₂S₂O₃(aq) → 2NaI(aq) + Na₂S₄O₆(aq)[10]

Experimental Protocol

This protocol describes the synthesis of copper(I) iodide and includes an optional purification step using sodium thiosulfate.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃) (Optional, for purification)

-

Deionized water

-

Beakers, graduated cylinders

-

Filtration apparatus

Procedure:

-

Prepare Reactants:

-

Solution A: Weigh out 2.50 g (0.01 mol) of CuSO₄·5H₂O and dissolve it in 25 mL of deionized water.

-

Solution B: Weigh out 3.32 g (0.02 mol) of KI and dissolve it in 25 mL of deionized water.

-

-

Reaction: Slowly add the KI solution (Solution B) to the CuSO₄ solution (Solution A) while stirring. A brownish precipitate will form as CuI and I₂ are produced.

-

Purification (Optional but Recommended):

-

Prepare a 5% (w/v) solution of sodium thiosulfate.

-

Add the sodium thiosulfate solution dropwise to the reaction mixture while stirring until the brown color of the iodine disappears, leaving an off-white precipitate of CuI.

-

-

Isolation and Washing: Filter the precipitate using a Büchner funnel. Wash the solid first with a small amount of the sodium thiosulfate solution (if used), followed by two portions of deionized water, and finally with a small portion of ethanol or acetone to facilitate drying.

-

Drying: Dry the purified CuI precipitate in an oven at a low temperature (e.g., 70°C) or in a desiccator.

Data Presentation: Stoichiometric Summary

The following table provides a summary of the reactants and theoretical yield for the primary reaction.

| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Stoichiometric Ratio |

| CuSO₄·5H₂O | 249.68 | 0.01 | 2.50 | 2 |

| KI | 166.00 | 0.02 | 3.32 | 4 |

| Theoretical Yield of CuI | 190.45 | 0.01 | 1.90 | 2 |

Mandatory Visualizations

Experimental Workflow for Copper(II) Iodate Synthesis

Caption: Experimental workflow for the synthesis of Copper(II) Iodate.

Redox Pathway for Copper(I) Iodide Formation

Caption: Redox reaction pathway for the formation of Copper(I) Iodide.

References

- 1. This compound (13454-89-2) for sale [vulcanchem.com]

- 2. Copper(2+) diiodate | CuI2O6 | CID 9801829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. copper(II) iodate [chemister.ru]

- 4. This compound | 13454-89-2 [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. inorganic chemistry - Why does copper(II) sulfate react with potassium iodide in aqueous solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. you-iggy.com [you-iggy.com]

- 8. Copper sulphateReact with KI solution | Filo [askfilo.com]

- 9. scribd.com [scribd.com]

- 10. Copper Iodide Lab Report - 2474 Words | Internet Public Library [ipl.org]

An In-Depth Technical Guide on the Thermal Decomposition of Copper Iodate: Reaction Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of copper(II) iodate, Cu(IO₃)₂, a compound of interest in various chemical and pharmaceutical applications. A thorough review of available literature indicates a multi-step decomposition process involving the formation of a key intermediate and subsequent breakdown into stable end products. This document details the reaction products, proposed decomposition pathways, and relevant experimental methodologies, presenting quantitative data in a clear, tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

Copper(II) iodate is an inorganic salt that has garnered attention for its potential applications, including as an intermediate in pharmaceutical synthesis.[1] Understanding its thermal stability and decomposition products is crucial for its safe handling, storage, and utilization in various processes. The thermal decomposition of metal salts can be a complex process, often involving multiple steps, intermediate species, and the evolution of various gaseous products. This guide aims to consolidate the current understanding of the thermal decomposition of copper(II) iodate, with a focus on the identification of its reaction products.

Thermal Decomposition Pathway

The thermal decomposition of hydrated copper(II) iodate is understood to proceed through a distinct intermediate. Upon heating, the initial hydrated copper(II) iodate loses its water of crystallization before undergoing further decomposition.

A key finding in the study of copper iodate's thermal behavior is the formation of an unstable intermediate, pentacopper(II) periodate, Cu₅(IO₆)₂.[2] This intermediate is not stable and readily decomposes upon further heating.

While the complete, universally agreed-upon decomposition pathway to final products is not extensively detailed in readily available literature, the decomposition of similar metal iodates and copper salts provides a strong indication of the likely products. The thermal decomposition of other metal iodates, such as cadmium iodate, results in the formation of the corresponding metal oxide, iodine (I₂), and oxygen (O₂). Similarly, many copper salts, like copper carbonate and copper nitrate, decompose to form copper(II) oxide (CuO).[3][4]

Based on this, the most probable final solid product of the thermal decomposition of this compound is copper(II) oxide (CuO) , with the gaseous products being iodine (I₂) vapor and oxygen (O₂) gas .

The proposed overall decomposition can be summarized by the following reaction sequence:

Step 1: Dehydration Cu(IO₃)₂·xH₂O(s) → Cu(IO₃)₂(s) + xH₂O(g)

Step 2: Decomposition to Intermediate 5Cu(IO₃)₂(s) → Cu₅(IO₆)₂(s) + 4I₂(g) + 9O₂(g) [Note: This is a proposed stoichiometry leading to the identified intermediate]

Step 3: Decomposition of Intermediate Cu₅(IO₆)₂(s) → 5CuO(s) + I₂(g) + 3.5O₂(g) [Note: This is a proposed stoichiometry for the decomposition of the periodate intermediate]

Quantitative Data

Detailed quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) for copper(II) iodate is not extensively published. However, based on the proposed decomposition pathway, a theoretical mass loss can be calculated. The following table summarizes the expected mass loss for the complete decomposition of anhydrous copper(II) iodate to copper(II) oxide.

| Decomposition Step | Starting Material | Final Solid Product | Theoretical Mass Loss (%) | Gaseous Products |

| Overall Decomposition | Cu(IO₃)₂ | CuO | ~75.9% | I₂, O₂ |

Note: The theoretical mass loss is calculated based on the molar masses of Cu(IO₃)₂ (413.35 g/mol ) and CuO (79.55 g/mol ). The actual mass loss may vary depending on the hydration state of the starting material and the experimental conditions.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves the following key experimental techniques:

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Methodology:

-

A microcrystalline powder sample of copper(II) iodate is placed in an alumina or platinum crucible.

-

The sample is initially held at a low temperature (e.g., 20°C) for a short period to remove any adsorbed moisture.[2]

-

The sample is then heated at a constant rate, typically 10°C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 300°C or higher).[2]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The analysis is typically carried out under a controlled atmosphere, such as nitrogen or air, to study the effect of the gaseous environment on the decomposition process.

Differential Thermal Analysis (DTA)

Objective: To identify the temperatures of endothermic and exothermic events associated with phase transitions and decomposition.

Methodology:

-

A sample of copper(II) iodate and a thermally inert reference material are placed in separate crucibles.

-

Both the sample and the reference are subjected to the same temperature program as in TGA.

-

The temperature difference between the sample and the reference is recorded as a function of the furnace temperature.

-

Endothermic peaks indicate processes such as dehydration and decomposition, while exothermic peaks can indicate phase transitions or oxidative reactions.

Evolved Gas Analysis (EGA) - Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

A TGA instrument is coupled to a mass spectrometer.

-

As the copper(II) iodate sample is heated in the TGA, the evolved gases are transferred to the mass spectrometer.

-

The mass spectrometer analyzes the composition of the gas stream, allowing for the identification of species such as water, iodine, and oxygen based on their mass-to-charge ratios.

Visualizations

Proposed Thermal Decomposition Pathway of Hydrated Copper(II) Iodate

References

Unveiling the Catalytic Landscape: A Technical Guide to Copper Iodide and the Enigmatic Role of Copper Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the catalytic applications of copper-iodine compounds in organic synthesis. While the initial focus of this inquiry was on copper(II) iodate (Cu(IO₃)₂), a comprehensive review of scientific literature reveals a notable scarcity of detailed information regarding its specific catalytic activities. In contrast, copper(I) iodide (CuI) is a well-established and versatile catalyst with a rich and extensively documented history in facilitating a wide array of chemical transformations.

Therefore, this guide will first summarize the available information on copper iodate and then provide an in-depth exploration of the catalytic prowess of copper(I) iodide, including quantitative data, detailed experimental protocols, and mechanistic pathways, to offer a valuable resource for researchers in drug development and organic synthesis.

Copper(II) Iodate (Cu(IO₃)₂): An Overview of a Sparsely Documented Catalyst

Copper(I) Iodide (CuI): A Cornerstone Catalyst in Modern Organic Synthesis

Copper(I) iodide has emerged as an indispensable, cost-effective, and relatively non-toxic catalyst in a multitude of organic reactions. Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds has made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Key Catalytic Applications of Copper(I) Iodide

Copper(I) iodide is a key catalyst in several name reactions and broader classes of transformations. The following sections provide an overview of some of the most significant applications.

CuI is a prominent catalyst in a variety of cross-coupling reactions, often used as a co-catalyst with palladium, but also effective as the primary catalyst in many instances.

-

Ullmann Condensation: This classic reaction involves the copper-catalyzed coupling of aryl halides with amines, phenols, and thiols to form C-N, C-O, and C-S bonds, respectively. Modern protocols often utilize CuI with a ligand to achieve high yields under milder conditions than the original high-temperature procedures.

-

Sonogashira Coupling: In this powerful C-C bond-forming reaction, CuI is a crucial co-catalyst with a palladium complex to facilitate the coupling of terminal alkynes with aryl or vinyl halides.[3]

-

Negishi Coupling: While traditionally catalyzed by nickel or palladium, recent advancements have demonstrated that CuI can effectively catalyze the cross-coupling of organozinc reagents with aryl iodides.[3]

CuI is a key catalyst in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction provides a highly efficient and regioselective synthesis of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.[3]

CuI plays a significant role in various oxidation reactions, often as a co-catalyst. These include oxidative cyclizations to form heterocyclic compounds and oxidative coupling reactions.[3]

Quantitative Data on Copper(I) Iodide Catalyzed Reactions

The following tables summarize representative quantitative data for several key reactions catalyzed by copper(I) iodide, providing a comparative overview of catalyst loading, reaction conditions, and yields.

Table 1: CuI-Catalyzed N-Arylation of Amines (Ullmann Condensation)

| Entry | Aryl Halide | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Piperidine | 10 mol% CuI | DMSO | RT | - | High | [4] |

| 2 | Aryl Iodides | Natural Diamines | CuI | - | - | - | - | [5] |

Table 2: CuI as a Co-catalyst in Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aryl Iodide | Terminal Alkyne | Pd catalyst, CuI | Various | Various | Various | Good to Excellent | [3] |

| 2 | Aryl Iodide | Alkynylsilane | CuCl/PPh₃/KO₂CPh | - | - | - | Good to Excellent | [6] |

Table 3: CuI-Catalyzed Synthesis of Heterocycles

| Entry | Reaction Type | Substrates | Catalyst System | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | [3+3] Annulation | Iodonium ylides, Pyridinium 1,4-zwitterionic thiolates | CuI | - | Mild | - | - | [7] |

| 2 | Synthesis of 1,8-dioxooctahydroxanthenes | Aromatic aldehydes, Dimedone | Poly(4-vinylpyridine)-supported CuI nanoparticles | Solvent-free | - | Short | Good to High | [8] |

Experimental Protocols for Key Copper(I) Iodide Catalyzed Reactions

This section provides detailed experimental methodologies for representative CuI-catalyzed transformations.

General Procedure for CuI-Catalyzed N-Arylation of an Amine

To a reaction vessel charged with a magnetic stir bar is added CuI (0.1 mmol, 10 mol%), the aryl iodide (1.0 mmol), the amine (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., DMSO, DMF, or toluene, 5 mL) is added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature to 110 °C) for the specified time (typically 12-24 hours). Upon completion, as monitored by TLC or GC-MS, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for CuI-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In a reaction flask, the alkyne (1.0 mmol) and the azide (1.0 mmol) are dissolved in a suitable solvent system, often a mixture of t-butanol and water (1:1, 10 mL). To this solution is added a freshly prepared solution of sodium ascorbate (0.1 mmol, 10 mol%) in water, followed by copper(I) iodide (0.01-0.05 mmol, 1-5 mol%). The reaction mixture is stirred vigorously at room temperature for 1-12 hours. The reaction progress is monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude triazole, which can be further purified by recrystallization or column chromatography.

Mechanistic Insights and Signaling Pathways

The catalytic activity of copper(I) iodide is rooted in its ability to cycle between different oxidation states, primarily Cu(I) and Cu(III), and to a lesser extent, Cu(II).

General Catalytic Cycle for Cu(I)-Catalyzed Cross-Coupling Reactions

A widely accepted mechanism for Cu(I)-catalyzed cross-coupling reactions, such as the Ullmann condensation, involves a Cu(I)/Cu(III) catalytic cycle.

Figure 1: General catalytic cycle for Cu(I)-catalyzed cross-coupling reactions.

The catalytic cycle is initiated by the coordination of the nucleophile (Nu-H, e.g., an amine or alcohol) to the Cu(I) species. The subsequent key step is the oxidative addition of the aryl halide (Ar-X) to the copper(I) complex to form a Cu(III) intermediate. Finally, reductive elimination from the Cu(III) species yields the desired cross-coupled product (Ar-Nu) and regenerates the active Cu(I) catalyst.

Workflow for Catalyst Screening and Optimization

The development of a robust copper-catalyzed reaction often follows a systematic workflow to identify the optimal reaction conditions.

References

A Preliminary Investigative Framework for Copper Iodate Nanoparticles: A Technical Guide

Disclaimer: Scientific literature specifically detailing the synthesis, characterization, and biological application of copper iodate (Cu(IO₃)₂) nanoparticles is limited. The majority of current research focuses on copper oxide (CuO) and copper iodide (CuI) nanoparticles. This guide, therefore, presents a generalized framework for the preliminary investigation of novel copper-based nanoparticles, using data and protocols from closely related copper compounds as illustrative examples. The methodologies and potential biological pathways described herein are intended to serve as a foundational template for researchers exploring the unique properties of this compound nanoparticles.

Introduction

Copper-based nanoparticles have emerged as materials of significant interest in biomedicine due to their intrinsic antimicrobial, anticancer, and catalytic properties.[1][2][3] Their high surface area-to-volume ratio and unique physicochemical characteristics make them promising candidates for applications ranging from novel drug delivery systems to therapeutic agents.[4][5] While extensive research has been conducted on copper oxides and halides, this compound remains a largely unexplored nanomaterial. This guide outlines a systematic approach for the preliminary investigation of this compound nanoparticles, covering synthesis, characterization, and initial biological assessment.

Synthesis Protocols

The synthesis of metal-based nanoparticles can be achieved through various methods, including chemical reduction, precipitation, and green synthesis.[1] The selection of a method depends on the desired particle size, morphology, and stability.

Experimental Protocol: Aqueous Precipitation

The aqueous precipitation method is a straightforward and scalable approach for synthesizing copper-based nanoparticles.[6] This protocol is adapted from methods used for CuO nanoparticle synthesis and can serve as a starting point for producing this compound nanoparticles.[7]

-

Precursor Preparation: Prepare a 0.02 M aqueous solution of a soluble copper salt (e.g., copper(II) chloride, CuCl₂) in a round-bottom flask.

-

Heating: Heat the solution to 90-100°C under vigorous stirring.

-

Precipitating Agent Addition: Prepare a stoichiometric aqueous solution of a soluble iodate salt (e.g., potassium iodate, KIO₃). Add this solution dropwise to the heated copper salt solution. An immediate precipitate should form.

-

pH Adjustment (Optional): The pH can be adjusted using a dilute base (e.g., 0.1 M NaOH) to control particle size and morphology, though the salt mixture itself will largely determine the final product.

-

Aging and Washing: Keep the mixture under constant stirring at an elevated temperature for 1-2 hours to allow the nanoparticles to age.

-

Purification: Allow the precipitate to cool to room temperature. Collect the nanoparticles by centrifugation at 12,000 x g for 10 minutes. Wash the pellet twice with deionized water and twice with ethanol to remove unreacted precursors and byproducts.[7]

-

Drying: Dry the final powder in a vacuum oven at 60°C.

Characterization Protocols

Thorough characterization is critical to understanding the physicochemical properties of the synthesized nanoparticles, which in turn dictate their biological activity and safety profile.

Transmission Electron Microscopy (TEM)

-

Purpose: To determine the size, shape, and morphology of the nanoparticles.

-

Methodology:

-

Disperse a small amount of the nanoparticle powder in ethanol or deionized water using sonication.

-

Place a single drop of the dilute dispersion onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely at room temperature.

-

Acquire images using a TEM instrument operated at an accelerating voltage of ~200 kV.[8]

-

Measure the dimensions of at least 100 individual particles from multiple images to determine the average particle size and distribution.

-

Dynamic Light Scattering (DLS) and Zeta Potential

-

Purpose: To measure the hydrodynamic size distribution of nanoparticles in a colloidal suspension and their surface charge (zeta potential), which indicates stability.[1]

-

Methodology:

-

Prepare a dilute suspension of the nanoparticles in deionized water or a relevant biological buffer.

-

Analyze the sample using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[9]

-

For zeta potential, the same instrument applies an electric field and measures the electrophoretic mobility of the particles to determine their surface charge.[9][10] A value greater than +30 mV or less than -30 mV typically indicates good colloidal stability.[10]

-

X-Ray Diffraction (XRD)

-

Purpose: To identify the crystalline structure and phase purity of the synthesized material.

-

Methodology:

-

Place a sufficient amount of the dried nanoparticle powder onto a sample holder.

-

Perform XRD analysis using a diffractometer with Cu Kα radiation.

-

Scan the sample over a 2θ range (e.g., 20-80°) to obtain the diffraction pattern.

-

Compare the resulting peaks with standard diffraction patterns from databases (e.g., JCPDS) to confirm the formation of the this compound crystal structure.[11]

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Purpose: To identify functional groups present on the nanoparticle surface, which is particularly useful in green synthesis to confirm the presence of capping agents from biological extracts.

-

Methodology:

-

Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press it into a pellet.

-

Record the transmittance or absorbance spectrum in the range of 400-4000 cm⁻¹.[8]

-

Characteristic peaks corresponding to Cu-O vibrations are typically observed in the lower wavenumber region (e.g., below 600 cm⁻¹).[10]

-

Quantitative Data Presentation (Illustrative Examples)

The following tables summarize typical quantitative data for copper-based nanoparticles found in the literature. These values should be considered as benchmarks for comparison when investigating this compound nanoparticles.

Table 1: Physicochemical Properties of Exemplary Copper-Based Nanoparticles

| Nanoparticle Type | Synthesis Method | Average Size (nm) | Zeta Potential (mV) | Reference(s) |

|---|---|---|---|---|

| Cu/Cu₂O NPs | Green Synthesis (Date Extract) | 78 (DLS) | +41 | [11] |

| CuO NPs | Green Synthesis (Onosma Sericeum) | 70 (DLS/FESEM) | -13.7 | [9] |

| CuO NPs | Precipitation | 80 ± 20 (DLS) | +15 | [7] |

| CuO NPs | Green Synthesis (Ocimum sanctum) | 103.4 (DLS) | +63.2 |[10] |

Table 2: In Vitro Cytotoxicity of Exemplary Copper-Based Nanoparticles

| Nanoparticle Type | Cell Line | Assay | IC₅₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|

| CuO NPs | Human Breast Cancer (MCF-7) | MTT | ~40 | [12] |

| CuO NPs | Human Lung Cancer (A549) | MTT | ~50 | [12] |

| CuO NPs | Normal Fibroblast (L929) | MTT | >100 | [12] |

| Cu₂O NPs | Various Tumor Cells | Apoptosis Assay | Not specified (selective apoptosis observed) | [13] |

| CuO NPs | Chinese Hamster Ovary (CHO) | Not specified | 4.14 |[10] |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological signaling pathways. The following are generated using the DOT language and adhere to the specified design constraints.

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. COPPER NANO PARTICLES USE IN NOVEL DRUG DELIVERY SYSTEMS|IJSCI- Fast paper publication in 4 Hr| Low cost journal Rs.499 [ijsci.com]

- 3. The potential of copper oxide nanoparticles in nanomedicine: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jourcc.com [jourcc.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Copper-Containing Nanoparticles and Organic Complexes: Metal Reduction Triggers Rapid Cell Death via Oxidative Burst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. The exploration of bio-inspired copper oxide nanoparticles: synthesis, characterization and in-vitro biological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Green synthesis of copper & copper oxide nanoparticles using the extract of seedless dates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial and anticancer activity of biosynthesised CuO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Applications of Copper Iodide in Organic Chemistry

A Note on Copper Iodate: Initial searches for the role of this compound (Cu(IO₃)₂) in organic chemistry have revealed a notable scarcity of applications in synthetic organic reactions. The available literature primarily focuses on its synthesis and material properties, such as a hybrid inorganic-organic this compound with a potentially large void volume[1]. In contrast, the closely related copper(I) iodide (CuI) is a cornerstone catalyst and reagent in a vast array of organic transformations. This guide will, therefore, focus on the foundational applications of copper(I) iodide in organic synthesis, a topic of significant interest to researchers, scientists, and drug development professionals.

Copper(I) iodide is a versatile and widely utilized transition metal salt in organic synthesis.[2][3] Its utility stems from its ability to act as a potent catalyst in various cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[2] This guide provides a detailed overview of the core applications of copper iodide, including key experimental protocols and mechanistic insights.

Cross-Coupling Reactions

Copper iodide is a pivotal catalyst in several named cross-coupling reactions, which are fundamental to the construction of complex organic molecules from simpler precursors.[2]

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Copper iodide is typically used as a co-catalyst with a palladium complex.

Reaction Scheme:

Experimental Protocol: Synthesis of a Diarylalkyne

A representative procedure involves the coupling of an aryl iodide with an arylacetylene.

-

Materials:

-

Aryl iodide (1.0 mmol)

-

Arylacetylene (1.2 mmol)

-

Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

-

Copper iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol)

-

Toluene or THF (5 mL)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and copper iodide.

-

Add the solvent (toluene or THF) and the base (TEA or DIPA).

-

Add the arylacetylene dropwise to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford the desired diarylalkyne.

-

Quantitative Data for Sonogashira Coupling:

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | 25 | 95 |

| 2 | 4-Iodotoluene | 1-Octyne | Pd(OAc)₂/PPh₃/CuI | DIPA | Toluene | 60 | 92 |

| 3 | 1-Iodonaphthalene | Trimethylsilylacetylene | PdCl₂(MeCN)₂/CuI | Et₃N | DMF | 25 | 98 |

Mechanism of the Sonogashira Coupling:

The catalytic cycle is generally understood to involve both the palladium and copper catalysts. The primary role of copper iodide is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Caption: Catalytic cycle of the Sonogashira coupling.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.[2] While traditionally requiring harsh conditions, modern protocols often utilize copper(I) iodide with ligands to facilitate the reaction under milder conditions.

Reaction Scheme (C-N Coupling):

Experimental Protocol: N-Arylation of an Amine

-

Materials:

-

Aryl iodide (1.0 mmol)

-

Amine (1.2 mmol)

-

Copper iodide (CuI) (0.1 mmol, 10 mol%)

-

Ligand (e.g., 1,10-phenanthroline, L-proline) (0.2 mmol, 20 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

-

Solvent (e.g., DMF, DMSO, Toluene) (5 mL)

-

-

Procedure:

-

In a sealable reaction tube, combine the aryl iodide, amine, copper iodide, ligand, and base.

-

Add the solvent and seal the tube.

-

Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours).

-

After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data for Ullmann C-N Coupling:

| Entry | Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Iodonaphthalene | Morpholine | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | 85 |

| 2 | 4-Iodoanisole | Aniline | L-Proline | K₂CO₃ | DMSO | 90 | 91 |

| 3 | 2-Iodobenzonitrile | Benzylamine | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 100 | 88 |

Logical Workflow for Ullmann Condensation:

Caption: General workflow for the Ullmann condensation.

Oxidative Coupling Reactions

Copper iodide can also facilitate oxidative coupling reactions, often in the presence of an oxidant. These reactions are crucial for synthesizing symmetrical biaryls, diynes, and other coupled products.

Experimental Protocol: Glaser-Type Homocoupling of Terminal Alkynes

-

Materials:

-

Terminal alkyne (1.0 mmol)

-

Copper iodide (CuI) (0.1 mmol, 10 mol%)

-

Oxidant (e.g., O₂, air, TEMPO)

-

Base (e.g., TMEDA, pyridine) (1.2 mmol)

-

Solvent (e.g., Acetonitrile, Dichloromethane) (5 mL)

-

-

Procedure:

-

Dissolve the terminal alkyne and the base in the solvent in a round-bottom flask.

-

Add the copper iodide catalyst to the solution.

-

Bubble air or oxygen through the reaction mixture or add the chemical oxidant.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting diyne by recrystallization or column chromatography.

-

Quantitative Data for Alkyne Homocoupling:

| Entry | Alkyne | Catalyst/Base | Oxidant | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | CuI/TMEDA | O₂ | Acetonitrile | 25 | 90 |

| 2 | 1-Ethynylcyclohexene | CuCl/Pyridine | Air | DMF | 25 | 85 |

| 3 | Propargyl alcohol | CuI/DMAP | TEMPO | CH₂Cl₂ | 25 | 92 |

This technical guide provides a foundational understanding of the initial and most significant applications of copper iodide in organic chemistry. The detailed protocols and quantitative data offer a practical starting point for researchers, while the diagrams illustrate the underlying mechanistic and procedural logic. The versatility of copper iodide continues to make it an indispensable tool in modern synthetic chemistry.[2]

References

Methodological & Application

Application Note and Protocol: Gravimetric Determination of Copper by Iodate Precipitation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the gravimetric determination of copper(II) ions in aqueous solutions through precipitation as copper(II) iodate, Cu(IO₃)₂. Gravimetric analysis is a highly accurate and precise method for quantitative analysis. This application note outlines the necessary reagents, equipment, and a step-by-step procedure for the precipitation, isolation, and weighing of copper iodate. Additionally, it includes quantitative data on the solubility of this compound and a visual representation of the experimental workflow.

Introduction

Gravimetric analysis is a fundamental quantitative analytical technique that relies on the measurement of mass. The analyte of interest is selectively converted into a solid of known composition, which can be separated from the sample matrix and weighed. The mass of this solid is then used to calculate the concentration or amount of the analyte in the original sample.[1][2]

The precipitation of copper(II) ions as copper(II) iodate is a reliable method for the gravimetric determination of copper. The reaction involves the addition of a soluble iodate salt, typically potassium iodate (KIO₃), to a solution containing Cu²⁺ ions. This results in the formation of a sparingly soluble copper(II) iodate precipitate. The low solubility of copper(II) iodate in water makes it suitable for quantitative analysis.[3] The chemical equation for the precipitation reaction is:

Cu²⁺(aq) + 2IO₃⁻(aq) → Cu(IO₃)₂(s)

Data Presentation

The accuracy of gravimetric analysis is highly dependent on the low solubility of the precipitate. The solubility product constant (Ksp) is a measure of the solubility of a sparingly soluble salt. For copper(II) iodate, the dissolution equilibrium and the Ksp expression are as follows:

Cu(IO₃)₂(s) ⇌ Cu²⁺(aq) + 2IO₃⁻(aq)

Ksp = [Cu²⁺][IO₃⁻]²

A lower Ksp value indicates lower solubility and, therefore, more complete precipitation of the analyte.

| Temperature (°C) | Molar Solubility of Cu(IO₃)₂ (mol/L) | Solubility Product Constant (Ksp) | Reference |

| 25 | 2.7 x 10⁻³ | 7.9 x 10⁻⁸ | [3] |

| 25 | - | 7.8125 x 10⁻⁶ | [4] |

| Not Specified | 2.7 x 10⁻³ | 6.6 x 10⁻¹¹ | [5] |

Note: Discrepancies in Ksp values can arise from different experimental methods and conditions.

Experimental Protocol

This protocol details the steps for the gravimetric determination of copper as copper(II) iodate.

Reagents and Materials

-

Sample Solution: An accurately measured volume of the solution containing an unknown concentration of copper(II) ions.

-

Precipitating Agent: 0.1 M Potassium Iodate (KIO₃) solution.

-

Washing Solution: A dilute solution of potassium iodate, or cold deionized water.

-

Nitric Acid (HNO₃): Dilute solution (e.g., 1 M) for pH adjustment.

-

Ammonia (NH₃): Dilute solution (e.g., 1 M) for pH adjustment.

-

Deionized water.

-

Ashless filter paper (e.g., Whatman No. 42).

-

Gooch crucible (optional).

Equipment

-

Analytical balance (accurate to 0.1 mg).

-

Beakers (250 mL or 400 mL).

-

Graduated cylinders.

-

Pipettes.

-

Glass stirring rods.

-

Heating plate or Bunsen burner.

-

Drying oven (110-120 °C).

-

Muffle furnace (optional, for ignition).

-

Desiccator.

-

Filtration apparatus (funnel, filter stand).

-

pH meter or pH indicator paper.

Procedure

3.1. Sample Preparation:

-

Accurately pipette a known volume of the copper(II) sample solution into a clean beaker.

-

Dilute the sample with deionized water to a suitable volume (e.g., 100-150 mL).

-

Acidify the solution slightly with a few drops of dilute nitric acid. The optimal pH for the precipitation of many metal hydroxides is in the neutral to alkaline range; however, for iodate precipitation, a slightly acidic medium can help prevent the co-precipitation of copper(II) hydroxide. While specific optimal pH for this compound is not widely reported, avoiding alkaline conditions is crucial.

3.2. Precipitation:

-

Heat the sample solution to about 70-80 °C. This encourages the formation of larger, more easily filterable crystals of the precipitate.

-

Slowly, and with constant stirring, add a slight excess of the 0.1 M potassium iodate solution to the heated sample solution. The slow addition and stirring also promote the growth of larger particles.

-

Continue stirring for a few minutes to ensure complete precipitation.

-

Allow the beaker to stand, and test for complete precipitation by adding a drop of the KIO₃ solution to the clear supernatant. If no further precipitate forms, the precipitation is complete.

-

Allow the precipitate to digest by keeping the solution warm (e.g., on a steam bath) for about an hour. Digestion allows smaller particles to dissolve and reprecipitate on larger ones, resulting in a more easily filterable solid.

3.3. Filtration and Washing:

-

Decant the clear supernatant liquid through a pre-weighed ashless filter paper or a Gooch crucible.[6][7]

-

Wash the precipitate in the beaker with a small amount of the washing solution (dilute KIO₃ or cold water) by decantation. Repeat this washing step two to three times.[6][7] Washing with a dilute electrolyte solution helps prevent peptization, where the precipitate particles revert to a colloidal state and pass through the filter.[8]

-

Quantitatively transfer the precipitate to the filter paper using a stream of the washing solution from a wash bottle. Use a rubber policeman to remove any precipitate adhering to the beaker walls.

-

Continue washing the precipitate on the filter paper with small portions of the washing solution until the filtrate is free of interfering ions. To test for the absence of excess precipitating agent, a few drops of a suitable reagent can be added to the last few drops of the filtrate.

3.4. Drying and Weighing:

-

Carefully remove the filter paper containing the precipitate from the funnel and fold it.

-

Place the folded filter paper in a pre-weighed crucible.

-

Dry the crucible and its contents in a drying oven at 110-120 °C for at least one hour.[8][9]

-

If ignition is required to convert the precipitate to a more stable form, the crucible can be heated in a muffle furnace. However, copper(II) iodate decomposes upon strong heating, so drying at a lower temperature is generally preferred to weigh it as Cu(IO₃)₂.[3] The thermal decomposition of this compound can be complex and may not yield a single, stable oxide at a specific temperature, making direct weighing of the dried iodate more reliable.

-

After drying, cool the crucible in a desiccator to room temperature to prevent the absorption of atmospheric moisture.

-

Weigh the crucible and its contents accurately on an analytical balance.

-

Repeat the drying, cooling, and weighing steps until a constant mass is obtained (i.e., until two consecutive weighings agree within 0.2-0.3 mg).

Calculation

The mass of copper in the original sample can be calculated using the following formula:

Mass of Cu = Mass of Cu(IO₃)₂ precipitate × Gravimetric Factor

Where the Gravimetric Factor is the ratio of the molar mass of the analyte (Cu) to the molar mass of the precipitate (Cu(IO₃)₂):

Gravimetric Factor = (Molar Mass of Cu) / (Molar Mass of Cu(IO₃)₂)

Molar Mass of Cu = 63.55 g/mol Molar Mass of Cu(IO₃)₂ = 413.35 g/mol [3]

Gravimetric Factor = 63.55 / 413.35 ≈ 0.1537

The percentage of copper in the original sample can then be calculated as:

% Cu = (Mass of Cu / Mass of original sample) × 100

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of copper.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. This compound (13454-89-2) for sale [vulcanchem.com]

- 4. To determine the solubility product of copper(II) iodate, \mathrm { Cu } .. [askfilo.com]

- 5. wyzant.com [wyzant.com]

- 6. Washing, Drying, and Ignition of the Precipitate [unacademy.com]

- 7. Quantitative Chemistry Gravimetric Analysis: PRECIPITATE - 911Metallurgist [911metallurgist.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Copper Iodide in Organic Synthesis

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: The following application notes and protocols focus on the use of copper(I) iodide (CuI) as a catalyst in organic synthesis. While the initial request specified copper iodate, the overwhelming body of scientific literature points to copper iodide as the extensively used and well-documented catalyst for a vast array of organic transformations. It is presumed that the intended subject of interest is copper iodide, a versatile and cost-effective catalyst in modern synthetic chemistry.

Introduction to Copper Iodide Catalysis

Copper(I) iodide has emerged as a highly versatile and economical catalyst in organic synthesis, finding widespread application in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Its low toxicity, abundance, and unique reactivity make it an attractive alternative to more expensive palladium catalysts. CuI can participate in diverse catalytic cycles, often involving Cu(I)/Cu(III) or Cu(I)/Cu(II) redox pairs, to facilitate a broad range of chemical transformations.[3][4]

This document provides detailed application notes and experimental protocols for several key organic reactions catalyzed by copper iodide, including the Sonogashira coupling, Ullmann condensation, synthesis of benzofurans, and the azide-alkyne cycloaddition (Click Chemistry).

Sonogashira Coupling: Formation of Carbon-Carbon Bonds

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] While traditionally catalyzed by palladium, copper(I) iodide plays a crucial co-catalyst role, and in some systems, can be the primary catalyst.[5][6]

Application Note:

Copper iodide facilitates the formation of a copper(I) acetylide intermediate, which is the key reactive species in the catalytic cycle.[5] The reaction is highly valued for its reliability and tolerance of a wide range of functional groups. It is extensively used in the synthesis of pharmaceuticals, natural products, and organic materials.[7] Ligand selection is crucial for an efficient reaction, with N-heterocyclic carbenes and various phosphine ligands being commonly employed.[8]

Quantitative Data Summary:

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Phenylacetylene | CuI (10 mol%), 1,10-phenanthroline (30 mol%) | KF/Al2O3 | Toluene | 110 | 24 | 81 | [1] |

| 2 | 4-Iodoanisole | Phenylacetylene | CuI (10 mol%), 1,10-phenanthroline (30 mol%) | KF/Al2O3 | Toluene | 110 | 24 | 78 | [1] |

| 3 | 4-Iodonitrobenzene | Phenylacetylene | CuI (10 mol%), 1,10-phenanthroline (30 mol%) | KF/Al2O3 | Toluene | 110 | 24 | 75 | [1] |

| 4 | 4-Bromotoluene | Phenylacetylene | PdCl2 (1 mol%), Na2SO4 (20 mol%) | K2CO3 | EtOH | 60 | - | 81 | [9] |

| 5 | 4-Bromoanisole | Phenylacetylene | PdCl2 (1 mol%), Na2SO4 (20 mol%) | K2CO3 | EtOH | 100 | - | 82 | [9] |

Note: Entry 4 and 5 represent a copper-free Sonogashira reaction for comparison of conditions.

Experimental Protocol: Sonogashira Coupling

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.3 mmol, 30 mol%).[1]

-

Add KF/Al2O3 (5.0 mmol) as the base.[1]

-

Add toluene (5 mL) as the solvent, followed by the terminal alkyne (1.2 mmol).[1]

-

Stir the reaction mixture at 110 °C for 24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer with water, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]

Diagrams:

Caption: General experimental workflow for a Sonogashira coupling reaction.

Ullmann Condensation: Formation of Carbon-Heteroatom Bonds

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, typically involving the coupling of an aryl halide with an alcohol, amine, or thiol.[10] Modern protocols often use catalytic amounts of copper iodide with various ligands to improve reaction efficiency and substrate scope.[11][12]

Application Note:

The Ullmann reaction is a fundamental tool for the synthesis of diaryl ethers, N-aryl amines, and diaryl sulfides, which are important structural motifs in many biologically active molecules and materials.[2] The choice of ligand, base, and solvent is critical for achieving high yields and can be substrate-dependent.[11] Ligand-free systems have also been developed, simplifying the reaction setup.[13]

Quantitative Data Summary:

| Entry | Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Phenol | CuI (10 mol%) | K3PO4 | DMF | Reflux | 22 | up to 95 | [11] |

| 2 | Iodobenzene | Thiophenol | CuI (1-2.5 mol%) | K2CO3 | NMP | 100 | 16 | >95 | [13] |

| 3 | Iodobenzene | Piperidine | CuI (10 mol%) | TBPM | DMSO | RT | - | - | [14] |

| 4 | 4-Iodoanisole | Aniline | CuI (5 mol%) | K2CO3 | Water | 80 | - | - | [5] |

TBPM = tetra(n-butyl)phosphonium malonate, NMP = N-methylpyrrolidinone

Experimental Protocol: Ullmann C-N Coupling (Goldberg Reaction)

-

In a reaction tube, combine the aryl halide (10.0 mmol), 30% aqueous methylamine solution (5.4 mL, 50 mmol), and copper powder (0.032 g, 0.5 mmol).[15]

-

Seal the tube and stir the mixture in an oil bath at 100 °C.[15]

-

Monitor the reaction until completion by TLC.

-

After the reaction is complete, cool the mixture and proceed with work-up.

-

The product can be isolated by extraction and purified by column chromatography.[15]

Note: This protocol uses copper powder which is oxidized in situ to the active Cu(I) species.[15]

Diagrams:

Caption: A simplified catalytic cycle for the Ullmann condensation.

Synthesis of Benzofurans

Copper iodide catalyzes the synthesis of benzofurans, a privileged heterocyclic scaffold in medicinal chemistry, through various synthetic strategies. One common approach involves the coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization.[16]

Application Note:

This method provides a direct and efficient route to 2-substituted and 2,3-disubstituted benzofurans.[17] The reaction conditions can be tuned to favor the desired product, and the protocol is tolerant of a range of functional groups on both the phenol and alkyne components.[16]

Quantitative Data Summary:

| Entry | o-Iodophenol | Alkyne/Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Iodophenol | Phenylacetylene | CuI | - | - | - | Good to Excellent | [16] |

| 2 | o-Iodophenols | Acyl Chlorides, P-Ylides | CuBr, 1,10-phenanthroline | Cs2CO3 | DMSO | 90 | Moderate to Good | [17] |

| 3 | 2-(2,2-dibromovinyl)phenol | Polyfluoroarene | Cu(I) catalyst | - | - | - | Good | [18] |

Experimental Protocol: Synthesis of 2-Arylbenzo[b]furans

A detailed, generalized protocol for the Cu(I)-catalyzed coupling of o-iodophenols and aryl acetylenes is as follows:

-

A mixture of the o-iodophenol (1.0 equiv), aryl acetylene (1.2 equiv), and CuI (5-10 mol%) in a suitable solvent (e.g., DMF, DMSO) is prepared in a reaction vessel.

-

A base (e.g., K2CO3, Cs2CO3, 2.0 equiv) is added to the mixture.

-

The reaction is heated to 80-120 °C and stirred until the starting materials are consumed (monitored by TLC).

-

After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the 2-arylbenzo[b]furan.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The Cu(I)-catalyzed azide-alkyne cycloaddition is the cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[19]

Application Note:

CuAAC is renowned for its reliability, high yields, and tolerance of a vast array of functional groups, making it ideal for bioconjugation, drug discovery, and materials science.[3][20] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO4) using a reducing agent like sodium ascorbate.[21] Ligands such as TBTA or THPTA can stabilize the Cu(I) oxidation state and accelerate the reaction.[21]

Quantitative Data Summary:

| Entry | Azide | Alkyne | Catalyst System | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Benzyl azide | Phenylacetylene | CuI | Glycerol | RT | 24 h | High | [22] |

| 2 | Benzyl azide | Phenylacetylene | CuSO4, Na-Ascorbate | t-BuOH/H2O | 80 (MW) | 10 min | High | [22] |

| 3 | Organic azides | Iodoalkynes | CuI, TBTA | - | - | - | Excellent | [19] |

TBTA = tris(benzyltriazolylmethyl)amine, MW = microwave

Experimental Protocol: General Procedure for CuAAC

-

In a reaction vessel, dissolve the azide (1.0 equiv) and the alkyne (1.0 equiv) in a suitable solvent system (e.g., t-BuOH/H2O 1:1).

-

Add a solution of copper(II) sulfate (1-5 mol%).

-

Add a solution of sodium ascorbate (5-10 mol%) to generate the Cu(I) catalyst in situ. A ligand such as TBTA or THPTA can be pre-mixed with the copper sulfate.[21]

-

Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

The product can be isolated by filtration if it precipitates, or by extraction followed by purification.

Diagrams:

Caption: Simplified catalytic cycle for the CuAAC reaction.

References

- 1. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]

- 2. mdpi.com [mdpi.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]

- 18. Synthesis of 2-(polyfluoroaryl)benzofurans via a copper(I)-catalyzed reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. broadpharm.com [broadpharm.com]

- 22. mdpi.com [mdpi.com]

Application Notes and Protocols: Iodometric Determination of Copper

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Iodometric titration is a highly accurate and widely used analytical method for the quantitative determination of copper. This method is a type of redox titration that involves the indirect titration of an oxidizing agent. In the case of copper analysis, cupric ions (Cu²⁺) are treated with an excess of potassium iodide (KI). The Cu²⁺ ions oxidize the iodide ions (I⁻) to iodine (I₂), and in the process, are reduced to cuprous iodide (CuI), which precipitates out of solution.[1][2]

The liberated iodine, which is stoichiometrically related to the amount of copper(II) present, is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃).[1][3] A starch solution is used as an indicator, which forms a deep blue-black complex with iodine.[1][3] The endpoint of the titration is reached when the blue color disappears, indicating that all the liberated iodine has reacted with the thiosulfate.[2]

The key chemical reactions are as follows:

-

Reaction of Copper(II) with Iodide: 2Cu²⁺(aq) + 4I⁻(aq) → 2CuI(s) + I₂(aq)[1][2]

-

Titration with Sodium Thiosulfate: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)[2]

Key Experimental Protocols

A critical prerequisite for the accurate determination of copper is the use of a precisely standardized sodium thiosulfate titrant. Potassium iodate (KIO₃), a primary standard, is typically used for this purpose.[4][5][6]

Protocol 1: Standardization of Sodium Thiosulfate Solution

Objective: To accurately determine the concentration of a prepared sodium thiosulfate (Na₂S₂O₃) solution using potassium iodate (KIO₃) as a primary standard.

Principle: Potassium iodate, a strong oxidizing agent, reacts with excess potassium iodide in an acidic medium to liberate a known amount of iodine.[4] This liberated iodine is then titrated with the sodium thiosulfate solution.

Reactions: KIO₃ + 5KI + 3H₂SO₄ → 3I₂ + 3K₂SO₄ + 3H₂O[4] 3I₂ + 6Na₂S₂O₃ → 6NaI + 3Na₂S₄O₆[4]

Experimental Workflow for Standardization

Caption: Workflow for standardizing sodium thiosulfate solution.

Materials and Reagents:

| Reagent/Apparatus | Specification |

| Potassium Iodate (KIO₃) | Primary standard grade, dried at 110°C |

| Sodium Thiosulfate (Na₂S₂O₃·5H₂O) | Analytical grade |

| Potassium Iodide (KI) | Analytical grade |

| Sulfuric Acid (H₂SO₄) | Dilute (~1 M) |

| Starch Indicator | 1% (w/v) solution, freshly prepared |

| Burette | 50 mL, Class A |

| Volumetric Pipette | 10 mL or 25 mL, Class A |

| Volumetric Flask | 100 mL or 250 mL, Class A |

| Erlenmeyer Flasks | 250 mL |

Procedure:

-

Preparation of 0.01 N Potassium Iodate: Accurately weigh approximately 0.356 g of dried KIO₃. Dissolve it in deionized water and quantitatively transfer it to a 100 mL volumetric flask. Make up to the mark with deionized water.[4]

-

Preparation of ~0.1 N Sodium Thiosulfate: Dissolve approximately 25 g of Na₂S₂O₃·5H₂O in 1 liter of freshly boiled and cooled deionized water.[4] Store in a dark bottle.

-

Titration: a. Pipette 10.00 mL of the standard KIO₃ solution into a 250 mL Erlenmeyer flask.[4] b. Add approximately 2 g of KI and 5 mL of dilute H₂SO₄.[4] Swirl to mix and allow the flask to stand in the dark for about 10 minutes to ensure the complete liberation of iodine.[5] c. Titrate the liberated iodine with the prepared sodium thiosulfate solution until the dark brown color of the solution fades to a pale yellow.[1] d. Add 2-3 drops of starch indicator. The solution should turn a deep blue-black color.[1][4] e. Continue the titration dropwise until the blue color completely disappears, leaving a colorless solution.[4] f. Repeat the titration at least two more times to obtain concordant results.

Protocol 2: Iodometric Determination of Copper

Objective: To determine the concentration of copper(II) ions in an aqueous sample.

Principle: As described in the introduction, Cu²⁺ ions react with excess iodide to liberate iodine, which is then titrated with the standardized sodium thiosulfate solution from Protocol 1.

Experimental Workflow for Copper Determination

Caption: Workflow for the iodometric titration of a copper sample.

Materials and Reagents:

| Reagent/Apparatus | Specification |

| Standardized Sodium Thiosulfate | ~0.1 N, from Protocol 1 |

| Copper(II) Sample Solution | Unknown concentration |

| Potassium Iodide (KI) | Analytical grade |

| Potassium Thiocyanate (KSCN) | Analytical grade |

| Acetic Acid | Dilute |

| Starch Indicator | 1% (w/v) solution, freshly prepared |

| Burette | 50 mL, Class A |

| Volumetric Pipette | 10 mL, Class A |

| Erlenmeyer Flasks | 250 mL |

Procedure:

-

Sample Preparation: Pipette 10.00 mL of the copper(II) solution into a 250 mL Erlenmeyer flask.[7] If the solution is not already acidic, add a few drops of dilute acetic acid to adjust the pH to approximately 3-4.[8]

-

Reaction: Add about 4 g of solid KI to the flask.[1] Swirl gently to dissolve. A brown color will develop due to the liberated iodine, and a white precipitate of cuprous iodide (CuI) will form.[2]

-

Titration: a. Immediately begin titrating with the standardized sodium thiosulfate solution.[1] b. Continue adding the titrant until the brown iodine color fades to a light, mustard-yellow.[1] c. Add 5 mL of starch indicator solution. The solution will turn dark blue.[1] d. To achieve a sharper endpoint, add about 2 g of potassium thiocyanate (KSCN). The KSCN displaces adsorbed iodine from the surface of the CuI precipitate, making it available for titration.[1][3] The blue color may intensify. e. Continue the titration drop-by-drop until the blue color completely disappears, leaving a milky pink or lavender hue against the white precipitate.[1] f. Record the final volume and repeat for concordant results.

Data Presentation and Calculations

Quantitative Data Summary:

| Parameter | Standardization (Protocol 1) | Copper Determination (Protocol 2) |

| Primary Standard | Potassium Iodate (KIO₃) | N/A |

| Titrant | Sodium Thiosulfate (Na₂S₂O₃) | Standardized Na₂S₂O₃ |

| Analyte | Liberated Iodine (from KIO₃) | Liberated Iodine (from Cu²⁺) |

| Indicator | Starch | Starch |

| Endpoint Color Change | Blue to Colorless | Blue to Milky White/Lavender |

| Molar Ratio (Analyte:Titrant) | 1 KIO₃ : 6 Na₂S₂O₃ | 2 Cu²⁺ : 2 Na₂S₂O₃ (or 1:1) |

Sample Calculation for Copper Concentration:

-

Moles of Na₂S₂O₃ used:

-

Moles = Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ (L)

-

-

Moles of I₂ reacted:

-

From the stoichiometry (I₂ + 2S₂O₃²⁻ → ...), Moles of I₂ = 0.5 × Moles of Na₂S₂O₃

-

-

Moles of Cu²⁺ in sample:

-

From the stoichiometry (2Cu²⁺ + 4I⁻ → ... + I₂), Moles of Cu²⁺ = 2 × Moles of I₂

-

Therefore, Moles of Cu²⁺ = Moles of Na₂S₂O₃

-

-

Concentration of Cu²⁺ (g/L):

-

Concentration (g/L) = (Moles of Cu²⁺ × Molar Mass of Cu) / Volume of Sample (L)

-

Potential Interferences and Sources of Error

-

Oxidizing Agents: Other oxidizing agents that can react with iodide, such as Iron(III), will interfere and lead to erroneously high results. This can be mitigated by adding complexing agents like fluoride or pyrophosphate to mask the Fe³⁺.[1]

-

Loss of Iodine: Iodine is volatile and can be lost from the solution, leading to low results. This is minimized by performing the titration immediately after adding KI and in a cool solution.[1]

-

pH Control: The pH of the solution is crucial. If it is too low (highly acidic), the atmospheric oxidation of excess iodide can occur. If it is too high, copper(II) may hydrolyze and precipitate as copper(II) hydroxide. The optimal pH is around 3.[3][8]

-

Starch Indicator: The starch solution must be freshly prepared, as it is susceptible to decomposition.[1] It should also be added only when the iodine concentration is low (near the endpoint) to avoid the formation of a slowly dissociating iodine-starch complex, which can cause a diffuse endpoint.[3]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tdck.weebly.com [tdck.weebly.com]

- 3. shivajicollege.ac.in [shivajicollege.ac.in]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. hiranuma.com [hiranuma.com]

- 6. preparation and standardization of sodium thiosulfate.pptx [slideshare.net]

- 7. Estimation of Copper contained in a supplied solution by iodometric method.pptx [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

Application of Copper Iodide in Nanoparticle Synthesis: A Focus on Biomedical Applications

Prepared for: Researchers, scientists, and drug development professionals.